molecular formula C24H28N4O4S2 B2719515 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide CAS No. 689763-08-4

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2719515
CAS No.: 689763-08-4
M. Wt: 500.63
InChI Key: KDLSFPBOHDGNRA-UHFFFAOYSA-N
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Description

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H28N4O4S2 and its molecular weight is 500.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of New Quinazolines

Researchers have synthesized various quinazoline derivatives with potential antimicrobial properties. For instance, compounds have been developed that react with hydrazine hydrate to form carboxamide derivatives, which are then converted into thioxo methyl-amides. These compounds have been screened for their antibacterial and antifungal activities against various pathogens, indicating their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Cyclization Techniques

The cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using the Pummerer reaction as a key step has been explored to synthesize 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine. These methods demonstrate the versatility of cyclization techniques in creating complex molecular structures, including those involving the compound (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Antimicrobial and Pharmacological Screening

The synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening has shown significant antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This highlights the compound's potential in contributing to the development of new therapeutic agents with diverse pharmacological activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Quinazoline Derivatives as Tyrosine Kinase Inhibitors

New quinazolinone-based derivatives have been synthesized and evaluated as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. These compounds have shown cytotoxic activity against various human cancer cell lines, suggesting their potential as effective anti-cancer agents (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Mechanism of Action

Properties

CAS No.

689763-08-4

Molecular Formula

C24H28N4O4S2

Molecular Weight

500.63

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28N4O4S2/c25-34(31,32)19-11-7-16(8-12-19)13-14-26-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)27-24(28)33/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,29)(H,27,33)(H2,25,31,32)

InChI Key

KDLSFPBOHDGNRA-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

solubility

not available

Origin of Product

United States

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